molecular formula C16H14F3NOS B5702857 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide

2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5702857
M. Wt: 325.4 g/mol
InChI Key: WMAMITDLLXHYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to possess a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide has a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation without affecting healthy cells. However, its use is limited by its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Another area of research involves investigating its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl thioacetate to form 2-(ethylthio)-3-(trifluoromethyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, 2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these diseases.

properties

IUPAC Name

2-ethylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c1-2-22-14-9-4-3-8-13(14)15(21)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAMITDLLXHYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]benzamide

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